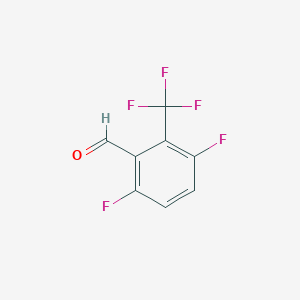

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3F5O and a molecular weight of 210.1 . It is a derivative of benzaldehyde, where the hydrogen atoms at the 3rd and 6th positions of the benzene ring are replaced by fluorine atoms, and a trifluoromethyl group is attached to the 2nd position .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, a trifluoromethyl group, and an aldehyde group . The InChI code for this compound is 1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.32 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Lewis Acid-Mediated Reactions

The interaction between benzaldehyde derivatives and boron trifluoride (BF3) showcases the role of Lewis acid-mediated reactions, particularly in C-C bond formation processes. The structure and electronic nature of the benzaldehyde/boron trifluoride adduct highlight how BF3, as a Lewis acid, can activate carbonyl compounds, facilitating a variety of reactions including Diels-Alder and Grignard reactions. These findings are significant in understanding the mechanistic aspects of Lewis acid-mediated reactions in organic synthesis (Reetz et al., 1986).

Superacidic Catalysis

The BF3.2CF3CH2OH complex demonstrates remarkable efficacy as a superacidic catalyst in organic transformations. Its acid strength, comparable to 100% anhydrous sulfuric acid, enables it to facilitate various acid-catalyzed transformations, such as isomerizations and nitration of aromatics. This research underscores the potential of utilizing superacidic catalysts in organic synthesis for enhancing reaction efficiencies (Prakash et al., 2006).

Synthesis of Novel Compounds

The synthesis of trioxazolo[23]metacyclophane, a novel [23]metacyclophane annelated with three oxazole rings, illustrates the innovative use of benzaldehyde derivatives in creating complex molecular structures. This research provides insight into the synthetic strategies for constructing cyclic compounds with potential applications in materials science and pharmacology (Sasaki et al., 1988).

Metal-Organic Frameworks (MOFs)

Research on the improved synthesis and catalytic properties of the metal-organic framework Cu3(BTC)2 highlights the application of benzaldehyde derivatives in the development of MOFs. These materials exhibit significant potential in catalysis, demonstrating how benzaldehyde derivatives can contribute to the design of catalysts with enhanced performance and selectivity (Schlichte et al., 2004).

Fluorinated Microporous Polymers

The creation of fluorinated microporous polyaminals for adsorption of carbon dioxide showcases an environmental application of benzaldehyde derivatives. These polymers, synthesized from 4-trifluoromethylbenzaldehyde, exhibit high CO2 uptake and selectivity, highlighting their potential in gas separation and storage technologies (Li et al., 2016).

Safety and Hazards

This compound is classified as potentially harmful and irritating. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary target of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc1 complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

this compound interacts with its target by inhibiting the function of the cytochrome bc1 complex . This inhibition disrupts the normal flow of electrons within the electron transport chain, which can lead to a decrease in the production of ATP, the main source of energy for cellular reactions.

Biochemical Pathways

The affected pathway is the electron transport chain, specifically at the cytochrome bc1 complex . The downstream effects of this inhibition can lead to a decrease in cellular energy production, as ATP synthesis is directly linked to the functioning of the electron transport chain.

Result of Action

The molecular and cellular effects of the action of this compound are a decrease in the production of ATP due to the inhibition of the electron transport chain

Eigenschaften

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZNQWFNGNKWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)

![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)

![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)

![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2962905.png)

![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)